molecular formula C17H22ClN3O2 B1600058 4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline CAS No. 288383-71-1

4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline

Cat. No. B1600058
M. Wt: 335.8 g/mol
InChI Key: QMPMEXBHMIYNGL-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline is a chemical compound with the molecular formula C17H22ClN3O2 . It has a molecular weight of 335.83 . This compound is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline consists of 17 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure visualization is not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Quinazoline derivatives, including compounds similar to 4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline, have been synthesized and characterized, showcasing their potential in various scientific fields. Studies like Yan, Huang, and Zhang (2013) have focused on the synthesis and structural characterization of these compounds, which is crucial for understanding their chemical properties and potential applications (Yan, Huang, & Zhang, 2013).

Antitumor Activities

  • Quinazoline derivatives have been evaluated for their antitumor activities. A study by Li et al. (2020) explored the synthesis of novel quinazoline derivatives and their potent antiproliferative activities against various cancer cell lines, highlighting the potential of these compounds in cancer research (Li et al., 2020).
  • Similarly, Gui-ping (2012) synthesized 4-(3′-chlorophenylamino)-6-methoxy quinazoline derivatives and found that some of these compounds possessed antitumor activity in vitro, further supporting the role of these compounds in cancer treatment research (Gui-ping, 2012).

Molecular Docking and SAR Studies

  • The structure-activity relationship (SAR) and molecular docking studies of quinazoline derivatives are crucial for understanding their mechanism of action in biological systems. For instance, Xiao-Feng Wang et al. (2014) conducted SAR studies on quinazoline derivatives as tubulin-polymerization inhibitors, providing insights into their therapeutic potential (Wang et al., 2014).

Synthesis of Related Compounds

  • The synthesis of compounds closely related to 4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline has been a subject of study, aiding in the development of new therapeutic agents. Research like that conducted by Wu Lihon and Cspc Zhongqi (2014) focuses on synthesizing related substances, which is essential for expanding the scope of applications of these compounds (Lihon & Zhongqi, 2014).

properties

IUPAC Name

4-chloro-6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-22-15-10-13-14(19-12-20-17(13)18)11-16(15)23-9-5-8-21-6-3-2-4-7-21/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPMEXBHMIYNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451479
Record name 4-CHLORO-6-METHOXY-7-(3-(PIPERIDIN-1-YL)PROPOXY)QUINAZOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline

CAS RN

288383-71-1
Record name 4-CHLORO-6-METHOXY-7-(3-(PIPERIDIN-1-YL)PROPOXY)QUINAZOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-methoxy-7-(3-piperidinopropoxy)-3,4-dihydroquinazolin-4-one (1.5 g, 4.7 mmol) in thionyl chloride (15 ml) containing DMF (1.5 ml) was heated at reflux for 3 hours. After cooling, the volatiles were removed under vacuum. The residue was azeotroped with toluene. The solid was partitioned between methylene chloride and sodium hydrogen carbonate. The aqueous layer was adjusted to pH10 with 6M aqueous sodium hydroxide. The organic layer was separated, washed with brine, dried (MgSO4) and the volatiles were removed by evaporation. The residue was purified by column chromatography to give 4-chloro-6-methoxy-7-(3-piperidinopropoxy)quinazoline (1.21 g, 76%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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